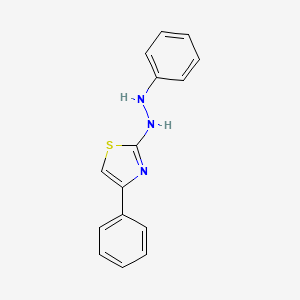

1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine

Description

1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine is a hydrazine derivative featuring a thiazole core substituted with phenyl groups. This compound is structurally characterized by a hydrazine (-NH-NH-) linker connecting a phenyl group and a 4-phenyl-1,3-thiazol-2-yl moiety.

Synthetic routes for this class of compounds typically involve condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazide intermediates are often cyclized or coupled with aldehydes to form hydrazones (). The compound’s structural simplicity and modular synthesis make it a scaffold for drug discovery, particularly in antimicrobial and enzyme inhibition applications ().

Properties

Molecular Formula |

C15H13N3S |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

1-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine |

InChI |

InChI=1S/C15H13N3S/c1-3-7-12(8-4-1)14-11-19-15(16-14)18-17-13-9-5-2-6-10-13/h1-11,17H,(H,16,18) |

InChI Key |

VNFRNBRAIMSDPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NNC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine

General Synthetic Strategy

The synthesis of this compound generally follows a condensation approach between hydrazine derivatives and thiazole-containing precursors. The typical route involves:

- Preparation of 4-phenyl-1,3-thiazole-2-yl hydrazine intermediates.

- Subsequent reaction with phenyl-containing reagents (e.g., phenylhydrazine or phenyl-substituted carbonyl compounds).

- Use of acidic or thermal conditions to promote hydrazone formation and cyclization.

This method allows for modular synthesis and structural variation by altering substituents on the phenyl or thiazole rings.

Detailed Stepwise Synthesis

Step 1: Synthesis of 4-Phenyl-1,3-thiazole Derivatives

- Starting from phenolic compounds such as thymol, O-alkylation with 2-iodoacetamide produces an amide intermediate.

- Thionation of the amide with Lawesson’s reagent in refluxing toluene yields a thioamide.

- Hantzsch condensation of the thioamide with α-haloketones affords 4-phenyl-1,3-thiazole derivatives.

Step 2: Formation of 2-Hydrazinyl-4-phenyl-1,3-thiazoles

- The 4-phenyl-1,3-thiazole carbonyl compounds are condensed with thiosemicarbazide in refluxing ethanol, catalyzed by glacial acetic acid.

- This step yields 2-hydrazinyl-4-phenyl-1,3-thiazoles, which are key intermediates.

Step 3: Coupling with Phenylhydrazine

- The hydrazinyl-thiazole intermediate is reacted with phenylhydrazine or phenyl-substituted reagents under reflux in ethanol or acetic acid.

- The reaction is monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate (1:2) as eluent.

- After completion, the product is purified by recrystallization or column chromatography.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| 1 | Thymol + 2-iodoacetamide, reflux in toluene | 3-4 hours | 75-85 | Filtration, washing | Formation of amide intermediate |

| 2 | Amide + Lawesson’s reagent, reflux in toluene | 4-5 hours | 80-90 | Column chromatography | Thionation to thioamide |

| 3 | Thioamide + α-haloketones, reflux in ethanol | 2-3 hours | 78-88 | Recrystallization | Formation of thiazole derivatives |

| 4 | Thiazole carbonyl + thiosemicarbazide, reflux EtOH + AcOH | 2-3 hours | 82-90 | Column chromatography | Hydrazinyl-thiazole formation |

| 5 | Hydrazinyl-thiazole + phenylhydrazine, reflux EtOH | 2-4 hours | 70-85 | Recrystallization | Final hydrazine derivative |

Mechanistic Insights and Regioselectivity Control

- The condensation between hydrazine and carbonyl groups forms hydrazones, which can cyclize to form heterocycles.

- Electron-donating or withdrawing substituents on the phenylhydrazine influence regioselectivity, affecting byproduct formation such as pyrazoles or pyrazolines.

- Acid catalysts like glacial acetic acid promote cyclization and improve yields.

- Reaction temperature control (70–100°C) and solvent polarity optimization suppress side reactions.

Analytical Characterization Supporting Preparation

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

- Fourier Transform Infrared Spectroscopy (FT-IR): Confirms functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Validates structural assignments; for example, disappearance of aldehydic proton and appearance of imine proton signals confirm hydrazone formation.

- Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms molecular weight.

- Elemental Analysis: Verifies purity and composition.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

While "1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine" is not directly discussed in the search results, some results discuss the applications of similar compounds, such as "(4-Phenyl-thiazol-2-yl)hydrazine hydrochloride" and "(4-phenyl-1, 3-thiazol-2-yl) hydrazine," which may provide insight into potential applications.

Pharmaceutical Development

(4-Phenyl-thiazol-2-yl)hydrazine hydrochloride is a key intermediate in synthesizing pharmaceuticals, particularly anti-cancer and anti-inflammatory drugs, enhancing their therapeutic efficacy . "(4-phenyl-1, 3-thiazol-2-yl) hydrazine" has demonstrated high-efficiency, broad-spectrum, and specific antifungal activities . It can inhibit the formation of hyphae and biofilms, which is essential for maintaining the virulence of C. albicans .

Agrochemicals

(4-Phenyl-thiazol-2-yl)hydrazine hydrochloride is used in formulating agrochemicals, contributing to developing effective pesticides and herbicides that protect crops from pests and diseases .

Biochemical Research

(4-Phenyl-thiazol-2-yl)hydrazine hydrochloride is utilized in biochemical assays to study enzyme inhibition and receptor interactions, providing insights into biological pathways and potential drug targets .

Material Science

(4-Phenyl-thiazol-2-yl)hydrazine hydrochloride is explored in synthesizing novel materials with specific electronic or optical properties, applicable in the electronics and photonics industries .

Antifungal Agent

Mechanism of Action

The mechanism by which 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine exerts its effects involves the generation of reactive oxygen species (ROS) in microbial cells. This leads to oxidative damage, affecting cellular components such as DNA, proteins, and lipids. The compound also influences the expression of genes related to oxidative stress response .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Electron-Withdrawing Groups : The introduction of nitro groups (e.g., in ) enhances antioxidant activity but reduces antifungal efficacy compared to the parent compound.

- Hydrazine vs. Hydrazone : Hydrazones (e.g., ) show higher thermal stability (melting points >200°C) compared to hydrazines, likely due to conjugation effects.

Antifungal Activity

This compound induces oxidative damage in Candida albicans by disrupting membrane integrity, with minimal cytotoxicity to human cells (). In contrast, citral-thiazolyl hydrazine derivatives () exhibit broader-spectrum antifungal activity but higher toxicity.

Enzyme Inhibition

4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives () selectively inhibit human monoamine oxidase B (hMAO-B), a target for neurodegenerative diseases. The nitro group at the phenyl ring enhances binding affinity to the enzyme’s hydrophobic pocket, achieving IC50 values in the nanomolar range.

Q & A

Basic Question: What synthetic methodologies are commonly employed to prepare 1-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)hydrazine?

Answer:

The compound is typically synthesized via condensation reactions between hydrazine derivatives and thiazole-containing precursors. For example:

- Hydrazine-thiazole coupling : Reacting phenylhydrazine with 4-phenyl-1,3-thiazole-2-carbaldehyde under acidic or thermal conditions. This follows a mechanism analogous to Fischer indole synthesis, where hydrazines form hydrazones that cyclize to indole or related heterocycles .

- Byproduct control : Substituents on the phenylhydrazine (e.g., electron-donating groups like methoxy) influence reaction pathways. For instance, 4-methoxyphenylhydrazine hydrochloride selectively forms indole derivatives, while unsubstituted phenylhydrazine may yield competing pyrazole byproducts .

Key steps : Reflux in ethanol or acetic acid, monitored by TLC (hexane:ethyl acetate, 1:2), followed by recrystallization .

Advanced Question: How can regioselectivity be controlled during synthesis to avoid undesired byproducts like pyrazoles or pyrazolines?

Answer:

Regioselectivity hinges on:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on phenylhydrazine favor indole formation, while electron-donating groups (e.g., methoxy) stabilize pyrazoline intermediates. Steric hindrance from ortho-substituents can also block competing pathways .

- Catalytic systems : Acid catalysts (e.g., HCl) promote cyclization, while Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) favor click chemistry for triazole formation in related systems .

Mitigation strategy : Optimize reaction temperature (70–100°C) and solvent polarity (e.g., DCM/H₂O biphasic systems) to suppress side reactions .

Basic Question: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the hydrazine-thiazole linkage. For example, the NH proton in hydrazine appears as a singlet near δ 10–12 ppm, while thiazole protons resonate at δ 7–8 ppm .

- X-ray crystallography : Resolves the planar geometry of the thiazole ring and dihedral angles between phenyl groups. For related structures, C–N bond lengths in hydrazine moieties are typically ~1.36–1.40 Å .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 320.1084 for C₁₅H₁₂N₄S) .

Advanced Question: How does the thiazole ring influence the compound’s reactivity in cyclization or substitution reactions?

Answer:

The thiazole ring:

- Enhances electron deficiency : The sulfur and nitrogen atoms increase electrophilicity at the C2 position, facilitating nucleophilic attacks (e.g., hydrazine addition) .

- Directs regioselectivity : In Fischer indole synthesis, the thiazole’s electron-withdrawing nature stabilizes intermediates, favoring cyclization at specific positions .

- Participates in π-stacking : Crystallographic data show π-π interactions between thiazole and phenyl groups, which may stabilize transition states in reactions .

Basic Question: What pharmacological activities have been reported for structurally related hydrazine-thiazole derivatives?

Answer:

- Anticancer activity : Pyrazoline derivatives (e.g., 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole) exhibit antitumor properties via topoisomerase inhibition .

- Antimicrobial effects : Thiazole-triazole hybrids show activity against S. aureus and E. coli (MIC: 2–8 µg/mL) by disrupting cell wall synthesis .

- Anti-inflammatory action : Benzimidazole-thiazole conjugates inhibit COX-2 (IC₅₀: 0.8 µM) through hydrogen bonding with Arg120 and Tyr355 residues .

Advanced Question: How can computational methods aid in predicting the biological activity of this compound?

Answer:

- Molecular docking : Simulate binding to targets like COX-2 or DNA gyrase. For example, thiazole-triazole derivatives show binding energies of −9.2 to −11.5 kcal/mol with COX-2 .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity. Hydrazine-thiazole derivatives with logP < 3.5 often exhibit better bioavailability .

- ADMET prediction : Tools like SwissADME predict moderate BBB permeability (0.8–1.2) and CYP3A4 inhibition risk due to the thiazole’s electron-rich nature .

Basic Question: What are the key challenges in purifying this compound?

Answer:

- Byproduct separation : Use column chromatography (silica gel, ethyl acetate:hexane 1:8) to resolve hydrazine-thiazole products from pyrazole/pyrazoline impurities .

- Recrystallization optimization : Ethanol or methanol is preferred for high yield (75–85%), while THF may co-solubilize impurities .

- Purity validation : HPLC (C18 column, acetonitrile:H₂O 70:30) with UV detection at 254 nm confirms >98% purity .

Advanced Question: How do substituents on the phenyl groups affect the compound’s photophysical or electrochemical properties?

Answer:

- Electron-donating groups (e.g., -OCH₃) : Redshift fluorescence emission (λem: 450 → 480 nm) by extending conjugation. Quantum yields increase from 0.2 to 0.4 in methanol .

- Electron-withdrawing groups (e.g., -NO₂) : Lower HOMO-LUMO gaps (3.1 → 2.8 eV), enhancing electrochemical redox activity in cyclic voltammetry .

- Steric effects : Ortho-substituents reduce π-stacking in crystals, altering solubility (e.g., logS from −4.2 to −3.5) .

Basic Question: What safety precautions are recommended when handling this compound?

Answer:

- Toxicity : Hydrazine derivatives are mutagenic. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in airtight containers under N₂ at −20°C to prevent oxidation .

- Waste disposal : Neutralize with 10% acetic acid before incineration .

Advanced Question: How can mechanistic studies resolve contradictions in reaction outcomes across literature reports?

Answer:

- Isotopic labeling : Use ¹⁵N-labeled hydrazine to track N–N bond cleavage in competing pathways (e.g., indole vs. pyrazole formation) .

- Kinetic profiling : Monitor intermediates via in situ IR or NMR to identify rate-determining steps. For example, hydrazone formation is often faster than cyclization .

- Computational modeling : DFT calculations (B3LYP/6-31G*) reveal transition state energies, explaining substituent-dependent selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.